3,3',4,4'-Tetrachlorodiphenyl ether

Descripción general

Descripción

3,3’,4,4’-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O . It is also known by its UNII code A45BVL7ZXD .

Molecular Structure Analysis

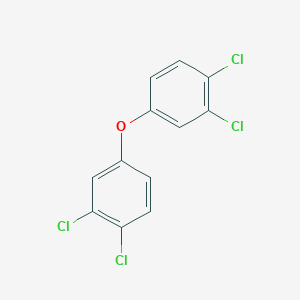

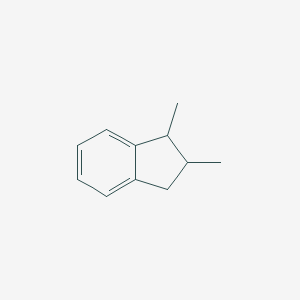

The molecular structure of 3,3’,4,4’-Tetrachlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four chlorine atoms attached to the 3 and 4 positions of each phenyl ring . The molecular weight of this compound is approximately 307.987 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of 3,3',4,4'-Tetraaminodiphenyl Ether, derived from 3,3',4,4'-tetrachlorodiphenyl ether, were explored. This compound was prepared in multiple steps including N-acylation, nitration, acid hydrolysis, reduction, and neutralization, with its structure confirmed through various spectroscopy techniques (Yu Wen-xue, 2007).

Environmental and Occupational Exposure

Studies have shown that polybrominated diphenyl ethers, similar in structure to 3,3',4,4'-tetrachlorodiphenyl ether, are present as environmental contaminants and can lead to occupational exposure. Their presence in the blood serum of workers in specific industries indicates their bioavailability and the potential health risks associated with these compounds (Sjödin et al., 1999).

Analytical Detection and Characterization

A spectrofluorimetric method was developed for the sensitive determination of 3,3',4,4'-tetrachlorobiphenyl (TTCB), a compound structurally related to 3,3',4,4'-tetrachlorodiphenyl ether. This method enhances fluorescence in specific media, providing a detection limit suitable for environmental monitoring (García et al., 1994).

Fuel Cell Applications

Research into 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) monomer, related to 3,3',4,4'-tetrachlorodiphenyl ether, explored its synthesis and application in proton exchange membranes for fuel cell applications. The optimized synthesis process for SDCDPS eliminates the need for recrystallization, improving process economics and applicability in fuel cells (Sankir et al., 2006).

Safety and Hazards

While specific safety and hazard information for 3,3’,4,4’-Tetrachlorodiphenyl ether is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .

Propiedades

IUPAC Name |

1,2-dichloro-4-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLVZXZRIZBPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204886 | |

| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',4,4'-Tetrachlorodiphenyl ether | |

CAS RN |

56348-72-2 | |

| Record name | 3,3′,4,4′-Tetrachlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56348-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A45BVL7ZXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential mechanisms by which 3,3',4,4'-Tetrachlorodiphenyl ether exerts its toxic effects?

A: Research suggests that 3,3',4,4'-Tetrachlorodiphenyl ether, similar to polychlorinated biphenyls (PCBs), may disrupt neuronal calcium homeostasis. [] One proposed mechanism involves the interference with protein kinase C (PKC) activity. [] Studies have demonstrated that 3,3',4,4'-Tetrachlorodiphenyl ether increases the binding of [3H]-phorbol ester ([3H]PDBu) to cerebellar granule cells. [] This binding suggests potential PKC translocation, which is a key event in various cellular processes, including calcium signaling. [] Additionally, 3,3',4,4'-Tetrachlorodiphenyl ether inhibits 45Ca2+ sequestration by microsomes and mitochondria in the cerebellum. [] This inhibition further supports the notion of disrupted calcium homeostasis as a potential mechanism of toxicity.

Q2: How does the structure of 3,3',4,4'-Tetrachlorodiphenyl ether relate to its observed activity?

A: The non-coplanar structure of 3,3',4,4'-Tetrachlorodiphenyl ether appears to be a significant factor in its activity. [] Research suggests that non-coplanar polychlorinated biphenyl (PCB) congeners, which share structural similarities with 3,3',4,4'-Tetrachlorodiphenyl ether, are more potent in disrupting neuronal calcium homeostasis compared to their coplanar counterparts. [] This difference in activity is attributed to the ability of non-coplanar compounds to better interact with biological targets due to their three-dimensional shape. []

Q3: What are the potential implications of 3,3',4,4'-Tetrachlorodiphenyl ether exposure on early life stages of fish?

A: Studies on Japanese medaka (Oryzias latipes) have shown that exposure to 3,3',4,4'-Tetrachlorodiphenyl ether can lead to embryotoxicity. [] While the observed toxic equivalency factors (TEFs) relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) were relatively low, indicating lower dioxin-like toxicity, 3,3',4,4'-Tetrachlorodiphenyl ether still exhibited harmful effects on developing embryos. [] Toxicopathic lesions, such as vascular hemorrhage, were observed in exposed embryos. [] These findings highlight the potential ecological risks associated with 3,3',4,4'-Tetrachlorodiphenyl ether contamination in aquatic environments.

Q4: Are there any documented toxic effects of 3,3',4,4'-Tetrachlorodiphenyl ether in other organisms?

A: Research on Hydra attenuata has been conducted to assess the toxicity of various polychlorinated diphenyl ethers (PCDEs), including 3,3',4,4'-Tetrachlorodiphenyl ether. [] This study aimed to compare the toxicity profiles of PCDEs with those of related compounds like polychlorinated biphenyls (PCBs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). [] While the specific results for 3,3',4,4'-Tetrachlorodiphenyl ether in Hydra attenuata were not detailed in the provided abstract, this research highlights the ongoing efforts to characterize the toxicological profile of this compound in diverse biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)

![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)